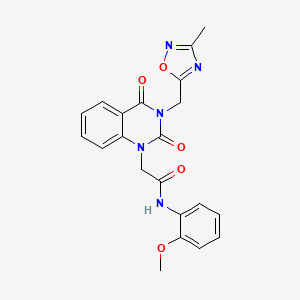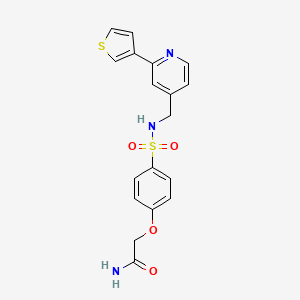![molecular formula C19H18Cl3N3O3S B2517039 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride CAS No. 1321742-72-6](/img/structure/B2517039.png)
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves the condensation of different chemical moieties. For example, compounds with a thiazole ring can be synthesized by treating acetophenone with thiourea and iodine or by reacting chloroacetylbenzene with thiourea to give aminothiazoles, which can then be further modified . Similarly, N-substituted imidazolylbenzamides, which share some structural features with the compound , are synthesized through a series of steps that may include the use of diethylaminoethyl chains and chlorides . These methods suggest that the synthesis of the target compound would likely involve multi-step reactions including the formation of the thiazole ring followed by subsequent functionalization.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are known to influence biological activity. For instance, the benzothiazole moiety is a common feature in molecules with diverse biological activities . The presence of a dioxolane ring could affect the compound's conformation and, consequently, its interaction with biological targets. The dichlorobenzamide portion of the molecule is structurally similar to benzamides described in the papers, which are associated with cardiac electrophysiological activity .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by its functional groups. For example, thiazole derivatives can undergo nucleophilic substitution reactions . The dimethylaminoethyl chain suggests potential for interactions with biological amines or acids, possibly forming salts or amides. The dichloro group on the benzamide moiety could be reactive under certain conditions, potentially undergoing substitution or elimination reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the benzothiazole and dioxolane rings suggests a certain degree of aromaticity and rigidity, which could affect solubility and stability. The dichlorobenzamide group might confer some lipophilicity, impacting the compound's ability to cross biological membranes. The dimethylaminoethyl chain could contribute to the basicity of the compound, influencing its solubility in water and its form as a hydrochloride salt.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have developed various synthetic pathways and chemical properties for compounds related to the chemical structure , focusing on benzothiazole derivatives and their applications. For instance, the synthesis and activity of benzamide nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline were explored, showcasing the potential anti-inflammatory properties of these compounds across different concentrations, with specific compounds showing no adverse effect on myocardial function (Lynch et al., 2006). Additionally, experimental and theoretical studies have demonstrated the efficacy of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions, indicating their potential in materials science and engineering (Hu et al., 2016).
Biological Applications
The biological activity of related compounds has been extensively studied, including their potential as antiallergy agents, inhibitors for specific enzymes, and antimicrobial agents. For example, N-(4-substituted-thiazolyl)oxamic acid derivatives were identified as potent, orally active antiallergy agents, indicating the therapeutic potential of benzothiazole derivatives (Hargrave et al., 1983). Similarly, novel inhibitors of stearoyl-CoA desaturase-1 were discovered, highlighting the role of thiazolyl derivatives in developing treatments for metabolic disorders (Uto et al., 2009).
Antimicrobial and Antioxidant Studies
The antimicrobial and antioxidant properties of benzothiazole derivatives have also been explored, revealing their potential in combating microbial infections and oxidative stress. For instance, the synthesis and antimicrobial activity of novel heterocyclic compounds, including benzothiazole derivatives, have been reported, showcasing their effectiveness against various bacterial and fungal strains (Patel et al., 2015). Moreover, a method for measuring antioxidant activity using a benzothiazole derivative was developed, enabling the monitoring of antioxidant capacity in wines, which emphasizes the versatility of these compounds in analytical chemistry and food science (Fogliano et al., 1999).
Mecanismo De Acción
Safety and Hazards
As with any chemical compound, it’s important to handle thiazole with care. The safety information for a similar compound, [1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine, indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
Direcciones Futuras
In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that thiazole derivatives will continue to be a focus of research in the future .
Propiedades
IUPAC Name |
2,4-dichloro-N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O3S.ClH/c1-23(2)5-6-24(18(25)12-4-3-11(20)7-13(12)21)19-22-14-8-15-16(27-10-26-15)9-17(14)28-19;/h3-4,7-9H,5-6,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVPKJFKNCKVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=C(C=C(C=C4)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)acetamide](/img/structure/B2516960.png)
![4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine](/img/structure/B2516962.png)
![Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2516965.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2516967.png)
![N-(3-Imidazol-1-ylpropyl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetamide](/img/structure/B2516968.png)

![3-(2-chlorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2516970.png)
![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2516972.png)
![3-(4-Methoxyphenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2516974.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide](/img/structure/B2516975.png)
![N-(5-chloro-2-methoxyphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)


